Product packaging for Cerlapirdine Hydrochloride(Cat. No.:CAS No. 925447-04-7)

Cerlapirdine Hydrochloride

Cat. No.: B10859008
CAS No.: 925447-04-7
M. Wt: 446.0 g/mol
InChI Key: RNGAZJUESDPASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cerlapirdine hydrochloride is a selective small molecule antagonist of the 5-hydroxytryptamine receptor 6 (5-HT6) . This mechanism of action has been a significant area of investigation for potential therapeutic applications in Alzheimer's Disease . As a high-affinity ligand for the 5-HT6 receptor, Cerlapirdine (also known under investigational codes PF-05212365, SAM-531, and WAY-262531) provides researchers with a targeted tool to study serotonergic signaling pathways and their role in cognitive function and neurodegenerative processes . The compound has progressed through multiple clinical trials to evaluate its efficacy and safety, specifically for the treatment of Alzheimer's Disease . Its chemical structure is defined by the formula C22H23N3O3S and it belongs to the class of organic compounds known as naphthalenes . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24ClN3O3S B10859008 Cerlapirdine Hydrochloride CAS No. 925447-04-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

925447-04-7

Molecular Formula

C22H24ClN3O3S

Molecular Weight

446.0 g/mol

IUPAC Name

N,N-dimethyl-3-[(3-naphthalen-1-ylsulfonyl-2H-indazol-5-yl)oxy]propan-1-amine;hydrochloride

InChI

InChI=1S/C22H23N3O3S.ClH/c1-25(2)13-6-14-28-17-11-12-20-19(15-17)22(24-23-20)29(26,27)21-10-5-8-16-7-3-4-9-18(16)21;/h3-5,7-12,15H,6,13-14H2,1-2H3,(H,23,24);1H

InChI Key

RNGAZJUESDPASQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC1=CC2=C(NN=C2C=C1)S(=O)(=O)C3=CC=CC4=CC=CC=C43.Cl

Origin of Product

United States

Molecular Pharmacology and Receptor Interactions of Cerlapirdine Hydrochloride

Primary Receptor Target: 5-Hydroxytryptamine 6 (5-HT6) Receptor

The principal molecular target of cerlapirdine (B1668406) hydrochloride is the 5-hydroxytryptamine 6 (5-HT6) receptor. biocat.comwikipedia.orgmedchemexpress.commedchemexpress.comncats.iotargetmol.com This receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is primarily expressed in the central nervous system, particularly in brain regions associated with cognition, learning, and memory. mdpi.com

Ligand Activity: Characterization as a Selective Antagonist

Cerlapirdine is characterized as a potent and selective full antagonist of the 5-HT6 receptor. biocat.commedchemexpress.commedchemexpress.comncats.iotargetmol.com As an antagonist, it binds to the receptor and blocks the action of the endogenous ligand, serotonin (B10506) (5-hydroxytryptamine). This blockade prevents the receptor from initiating its typical downstream signaling cascade. The antagonism of the 5-HT6 receptor by cerlapirdine is believed to lead to an increase in the levels of crucial neurotransmitters like acetylcholine (B1216132) and glutamate (B1630785) in the brain, which are thought to contribute to its potential cognitive-enhancing effects.

Binding Affinity and Selectivity Profiling in Receptor Assays

The interaction of cerlapirdine with the 5-HT6 receptor has been quantified through various in vitro assays. Competitive radioligand binding assays are a standard method used to determine the binding affinity of a compound for a specific receptor. In such assays, cerlapirdine has demonstrated a high affinity for the 5-HT6 receptor.

Receptor SubtypeReported Affinity/Activity
5-HT6 Potent and selective full antagonist biocat.commedchemexpress.commedchemexpress.comncats.iotargetmol.com
5-HT7Affinity noted mdpi.com
5-HT2BAffinity noted mdpi.com
Other 5-HT Subtypes (e.g., 5-HT1A, 5-HT2A)>100-fold lower affinity compared to 5-HT6

Associated Signaling Pathways and Cellular Responses

The interaction of cerlapirdine with the 5-HT6 receptor initiates a series of intracellular events, modulating specific signaling pathways.

G-Protein Coupled Receptor Modulation

The 5-HT6 receptor is a G-protein coupled receptor (GPCR), a large family of transmembrane receptors that play a crucial role in cellular signaling. mdpi.comdrugbank.comdiva-portal.orgfrontiersin.org Upon binding of an agonist, GPCRs undergo a conformational change that allows them to interact with and activate intracellular heterotrimeric G-proteins. The 5-HT6 receptor, specifically, is known to couple to the Gs alpha subunit (Gαs) of the G-protein complex. drugbank.com By acting as an antagonist, cerlapirdine prevents this G-protein activation that would normally be initiated by serotonin.

Intracellular Signaling Cascades (e.g., Adenylyl Cyclase, cAMP)

The activation of the Gαs subunit by the 5-HT6 receptor typically leads to the stimulation of adenylyl cyclase, an enzyme responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). drugbank.comnih.gov cAMP then acts as a second messenger, activating downstream effectors such as protein kinase A (PKA), which in turn phosphorylate various cellular proteins, leading to a physiological response. nih.gov

As an antagonist, cerlapirdine blocks the serotonin-induced activation of this Gs-adenylyl cyclase-cAMP pathway. drugbank.com This modulation of a key intracellular signaling cascade is a fundamental aspect of its mechanism of action. Functional assays, such as those measuring cAMP accumulation, are used to confirm the antagonistic activity of compounds like cerlapirdine at the 5-HT6 receptor.

Preclinical Pharmacokinetics and Disposition Studies

Absorption and Distribution Characterization in Research Models

The characterization of a CNS drug candidate's ability to reach its target site in the brain is a critical component of preclinical evaluation. This involves detailed studies on its absorption across biological membranes and its subsequent distribution throughout the body, with a particular focus on the central nervous system.

For a centrally acting agent like cerlapirdine (B1668406), the ability to cross the blood-brain barrier (BBB) is paramount to its mechanism of action. The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. nih.gov Preclinical evaluation for CNS drug candidates typically involves quantifying BBB penetration, often expressed as the brain-to-plasma concentration ratio. nih.gov

While specific quantitative preclinical data on the brain-to-plasma ratio for cerlapirdine is not extensively detailed in publicly available literature, its demonstrated pro-cognitive effects in rodent models strongly imply sufficient BBB penetration to engage with 5-HT6 receptors in the brain. The antagonism of these centrally located receptors is necessary to elicit the observed downstream effects on neurotransmitter systems. Standard preclinical assessments for compounds like cerlapirdine would involve in vivo studies in animal models, such as rats or mice, to directly measure compound concentrations in both brain tissue and plasma following administration.

Beyond the brain, understanding how a compound distributes into other tissues is crucial for a complete pharmacokinetic profile. Quantitative whole-body autoradiography (QWBA) studies using radiolabeled compounds are often conducted in preclinical species, such as rats, to visualize and quantify the extent of distribution into various organs and tissues.

Blood-Brain Barrier Permeability Studies

Metabolic Profiling and Biotransformation Pathways

The metabolism of cerlapirdine has been elucidated through in vitro studies and in a human absorption, distribution, metabolism, and excretion (ADME) study that utilized the sensitivity of accelerator mass spectrometry (AMS) with a single oral 5-mg dose of [(14)C]-labeled cerlapirdine. researchgate.net These studies identified the key metabolites and the enzymatic pathways responsible for their formation.

Metabolite profiling in human plasma, urine, and feces revealed that cerlapirdine undergoes several biotransformation reactions. In plasma, unchanged cerlapirdine was the most abundant drug-related component, accounting for 51% of the total radioactivity exposure. A primary metabolite, desmethylcerlapirdine (M1), was also detected in plasma, representing 9% of the total radioactivity exposure. researchgate.net

In urine, three major drug-related substances were found: cerlapirdine-N-oxide (M3), unchanged cerlapirdine, and desmethylcerlapirdine. In the feces, the major excreted component was the parent drug, cerlapirdine, followed by its desmethyl metabolite. researchgate.net

Table 1: Major Metabolites of Cerlapirdine and Their Detection Matrix

Metabolite NameCodeFound In
DesmethylcerlapirdineM1Plasma, Urine, Feces
Cerlapirdine-N-oxideM3Urine

To identify the enzymes responsible for cerlapirdine's metabolism, in vitro studies were conducted using human cytochrome P450 (CYP) enzymes. These experiments showed that the formation of the major circulating metabolite, desmethylcerlapirdine (M1), was primarily mediated by two specific CYP isoenzymes: CYP2C8 and CYP3A4 . researchgate.net

Table 2: Cytochrome P450 Enzymes in Cerlapirdine Metabolism

EnzymeRole
CYP2C8Primary metabolism to Desmethylcerlapirdine (M1)
CYP3A4Primary metabolism to Desmethylcerlapirdine (M1)

Identification of Major Metabolites (e.g., desmethylcerlapirdine, N-oxide)

Excretion Routes and Elimination Kinetics in Preclinical Models

The elimination of cerlapirdine and its metabolites from the body was characterized in a human ADME study. Following a single oral dose of [(14)C]cerlapirdine, the recovery of the administered radioactivity was nearly complete. researchgate.net

The primary route of elimination was determined to be via the feces, which accounted for the majority of the excreted dose. A lesser amount of the dose was excreted through the urinary route. The extent of oral absorption was estimated to be at least 70%. researchgate.net The significant recovery of the parent compound in the feces suggests that biliary excretion of the unchanged drug may be a major clearance mechanism.

Investigation of Preclinical Efficacy in Neurological Models

Neurodegenerative Disease Models, with a Focus on Alzheimer's Disease Research

Cerlapirdine (B1668406) has been extensively studied in models relevant to Alzheimer's disease (AD), a progressive neurodegenerative condition. wikipedia.org The rationale for this focus is the established role of the serotonergic system in the pathophysiology of AD and the localization of 5-HT6 receptors in brain regions affected by the disease. researchgate.netnih.gov Research indicates that antagonism of the 5-HT6 receptor is a promising strategy for improving cognitive deficits associated with AD. nih.govresearchgate.net

Impact on Neuronal Survival and Neuroprotection Mechanisms

The neuroprotective effects of 5-HT6 receptor antagonists like Cerlapirdine are linked to several cellular signaling pathways. One proposed mechanism involves the modulation of the mammalian target of rapamycin (B549165) (mTOR) pathway. researchgate.netoperamedphys.org Inhibition of the mTOR complex by 5-HT6 antagonists is suggested to promote neuronal survival. researchgate.net Furthermore, these antagonists can influence neurite outgrowth by blocking the constitutive activity of cyclin-dependent kinase 5 (Cdk5), a key regulator of neuronal development and migration. researchgate.net

Another avenue of neuroprotection is through the interaction of 5-HT6 receptors with the Fyn-tyrosine kinase, which can activate the extracellular signal-regulated kinase (ERK) pathway, a critical signaling cascade for cell survival. unav.edu While the majority of evidence points to Cerlapirdine's action as a 5-HT6 antagonist, some research has suggested it may also act as a sigma-1 receptor agonist. ontosight.ai This mechanism is associated with promoting neuronal survival and offering neuroprotective benefits in models of neurodegenerative disorders. ontosight.ai

Modulation of Oxidative Stress Pathways in Brain Models

Oxidative stress is recognized as a primary contributing factor in the development and progression of Alzheimer's disease. nih.govmdpi.com Consequently, agents with antioxidant properties are considered to have disease-modifying potential. nih.gov The development of multi-target ligands that combine 5-HT6 receptor antagonism with antioxidant activity is an active area of research. nih.govmdpi.com

The therapeutic strategy often involves modulating key cellular antioxidant response pathways. The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a crucial regulator of the cellular antioxidant response. acs.org Activation of Nrf2 induces the expression of several protective antioxidant enzymes, including heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD). acs.org Preclinical research on some novel 5-HT6 antagonists has demonstrated their ability to regulate these antioxidant genes, suggesting a mechanism by which this class of compounds could mitigate oxidative damage in the brain. nih.gov While direct studies on Cerlapirdine's effect on the Nrf2 pathway are limited, its role as a 5-HT6 antagonist places it within a class of compounds investigated for their potential to counteract oxidative stress in neurodegeneration. nih.govnih.gov

Regulation of Neuroinflammatory Processes (e.g., microglial activity, cytokine expression)

Neuroinflammation is a critical component in the pathology of Alzheimer's disease, characterized by the activation of glial cells, such as microglia and astrocytes. operamedphys.orgfrontiersin.org Activated microglia, the resident immune cells of the brain, release pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6, which contribute to neuronal damage. frontiersin.orgmdpi.com

Preclinical evidence suggests that 5-HT6 receptor antagonists can exert anti-neuroinflammatory effects. mdpi.com These effects may be achieved by reducing chronic glial cell activation (astrogliosis and microgliosis) and modulating the release of inflammatory mediators. operamedphys.orgacs.org By regulating these neuroinflammatory processes, 5-HT6 antagonists like Cerlapirdine may help to alleviate the inflammatory component of neurodegenerative diseases. mdpi.comresearchgate.net

Table 1: Effects of 5-HT6 Receptor Antagonism on Neuroinflammation Markers

Model/SystemKey FindingAssociated MechanismReference
Rodent AD ModelsReduced astrogliosis and microgliosisAnti-inflammatory action associated with 5-HT4R agonism, with implications for other 5-HT receptors. operamedphys.org
Rat Hippocampus (Aβ injection)Effective modulation of neuroinflammatory processesDemonstrated by the 5-HT6R antagonist PZ-1922. acs.org
General Preclinical ModelsPotential to reduce cytokine-dependent inflammationGeneral property attributed to 5-HT6 receptor antagonists. researchgate.net
General Preclinical ModelsAnti-neuroinflammatory effectsGeneral therapeutic potential of 5-HT6R antagonists. mdpi.com

Cognitive Function Enhancement in Animal Models

A significant focus of preclinical research on Cerlapirdine has been its potential to enhance cognitive functions, a key therapeutic goal in Alzheimer's disease.

Reversal of Induced Memory Impairment

Cerlapirdine has demonstrated efficacy in reversing memory deficits induced by pharmacological agents in animal models. mdpi.com These models are designed to mimic the cognitive impairments seen in neurological disorders. Specifically, Cerlapirdine was shown to attenuate memory deficits induced by the muscarinic receptor antagonist scopolamine (B1681570) and the NMDA receptor antagonist MK-801. mdpi.com This suggests that Cerlapirdine can counteract cognitive dysfunction arising from disruptions in cholinergic and glutamatergic neurotransmitter systems, both of which are compromised in Alzheimer's disease. nih.goven-journal.org

Table 2: Cerlapirdine's Efficacy in Reversing Induced Memory Deficits

Animal ModelMethod of ImpairmentBehavioral TaskReported OutcomeReference
RodentScopolamineObject Recognition TaskAttenuated memory deficits mdpi.com
RodentMK-801Object Recognition TaskAttenuated memory deficits mdpi.com
RodentMK-801Contextual Fear ConditioningReversed deficits mdpi.com
RodentCombined Scopolamine and MK-801Object Recognition TaskAttenuated memory deficits mdpi.com

Procognitive Effects in Learning and Memory Assays

Beyond reversing induced deficits, Cerlapirdine and other 5-HT6 receptor antagonists have shown procognitive, or cognition-enhancing, effects in a range of behavioral paradigms. researchgate.netresearchgate.net These studies indicate that blocking 5-HT6 receptors can lead to a general improvement in cognitive performance. researchgate.net The procognitive effects are believed to be underpinned by an enhancement of several neurotransmitter systems, including the cholinergic, glutamatergic, dopaminergic, and noradrenergic systems. researchgate.netnih.gov

Preclinical evaluations often employ tasks such as the Novel Object Recognition test to assess recognition memory and the Morris water maze to evaluate spatial learning and memory. en-journal.org Consistent positive effects of 5-HT6 receptor antagonists in these assays provide strong preclinical support for their potential as cognitive enhancers in conditions like Alzheimer's disease. researchgate.netnih.gov Studies indicate that Cerlapirdine's procognitive profile is associated with its ability to modulate acetylcholine (B1216132) and glutamate (B1630785) levels in the hippocampus, a brain region vital for memory formation. mdpi.com

Exploration of Anxiolytic-Like Properties in Preclinical Behavioral Paradigms

The investigation into the therapeutic potential of 5-hydroxytryptamine 6 (5-HT6) receptor antagonists extends to their possible effects on mood and behavior. Agents targeting the 5-HT6 receptor have demonstrated anxiolytic and antidepressant-like properties in various animal models. mdpi.com This anxiolytic potential is linked to the receptor's role in modulating the release of several key neurotransmitters, including dopamine (B1211576) and norepinephrine, which are implicated in mood regulation. mdpi.com

The evaluation of anxiolytic-like activity in preclinical settings relies on a variety of established behavioral paradigms. These tests are designed to create approach-avoidance conflict situations in rodents, where the natural aversion to open, brightly lit, or novel spaces is pitted against the drive to explore. A reduction in anxiety-like behavior is inferred when a test compound increases the time spent in or the number of entries into the aversive zones of the apparatus. While specific data on Cerlapirdine in these tests is not detailed in the available literature, the following paradigms are standard for assessing the anxiolytic potential of compounds targeting systems like the 5-HT6 receptor.

Behavioral ParadigmPrincipleMeasures of Anxiolytic-Like Effect
Elevated Plus Maze (EPM) Based on the conflict between a rodent's exploratory drive and its innate fear of open, elevated spaces. The maze consists of two open arms and two enclosed arms.Increased time spent in the open arms; Increased number of entries into the open arms. plos.org
Light-Dark Box Test Utilizes the natural aversion of rodents to brightly illuminated areas. The apparatus is a box divided into a large, illuminated compartment and a smaller, dark compartment.Increased time spent in the light compartment; Increased number of transitions between compartments. nih.gov
Marble-Burying Test Capitalizes on the defensive burying behavior of rodents. Anxiolytic compounds are known to suppress this behavior.Reduced number of marbles buried. dovepress.com
Forced Swim Test (FST) Primarily a model for antidepressant activity, it assesses behavioral despair. Anxiolytics can also affect performance.Decreased immobility time, indicating an active coping strategy. plos.org

These models provide a framework for the preclinical assessment of a compound's potential to alleviate anxiety-related symptoms. For a 5-HT6 antagonist like Cerlapirdine, positive results in such paradigms would suggest a potential therapeutic application for the behavioral and psychological symptoms of dementia (BPSD), which often include anxiety and agitation. nih.gov

Potential Interplay with Broader Disease Pathophysiology in Neurodegeneration

The development of Cerlapirdine hydrochloride has been primarily focused on treating cognitive deficits in neurodegenerative disorders such as Alzheimer's disease. wikipedia.orgdrugbank.comtargetmol.com Its mechanism as a 5-HT6 receptor antagonist is believed to enhance cognitive function by modulating the levels of crucial neurotransmitters like acetylcholine and glutamate. However, its potential impact may extend beyond symptomatic treatment to interactions with the fundamental pathological processes of neurodegeneration.

Alzheimer's disease is pathologically defined by two principal hallmarks: the extracellular deposition of amyloid-beta (Aβ) peptides into plaques and the intracellular accumulation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs). nih.govmdpi.com The interplay between these two pathologies is considered central to the disease's progression.

The amyloid cascade hypothesis posits that the abnormal processing of the amyloid precursor protein (APP) and subsequent aggregation of Aβ is the initiating event in Alzheimer's pathology. nih.gov This accumulation of Aβ is believed to trigger a cascade of downstream events, including synaptic dysfunction, neuroinflammation, and the hyperphosphorylation of tau protein. nih.govmdpi.com Aggregated Aβ can enhance the activity of kinases like GSK-3β and CDK-5, which in turn promote the pathological phosphorylation of tau. nih.gov This hyperphosphorylated tau detaches from microtubules, disrupting neuronal transport and eventually aggregating into NFTs, leading to widespread neuronal dysfunction and cell death. mdpi.com

While direct evidence of Cerlapirdine's interaction with Aβ and tau is limited, its target receptor is deeply embedded in the neurobiology of Alzheimer's disease. The therapeutic strategy for 5-HT6 receptor antagonists is based on mitigating the cognitive symptoms that arise from this underlying pathology. Furthermore, preclinical data from other 5-HT6 receptor antagonists have suggested potential to influence key pathological processes, such as the downregulation of BACE1, the primary enzyme responsible for initiating Aβ production. rsc.org By targeting a receptor implicated in the cognitive dimensions of a disease defined by Aβ and tau, Cerlapirdine's development is intrinsically linked to these core proteinopathies.

Pathological ProteinLocationRole in Neurodegeneration
Amyloid-Beta (Aβ) Extracellular PlaquesInitiates a toxic cascade, impairs synaptic function, and promotes tau pathology. nih.govmdpi.com
Hyperphosphorylated Tau Intracellular Neurofibrillary Tangles (NFTs)Disrupts microtubule stability and axonal transport, leading to neuronal dysfunction and death. nih.gov

At its core, neurodegeneration in diseases like Alzheimer's is a problem of protein misfolding and aggregation. nih.gov This process, often referred to as proteinopathy, involves the conformational change of soluble, functional proteins into insoluble, highly organized fibrillar aggregates. nih.gov Understanding the mechanisms of this aggregation is central to developing disease-modifying therapies.

The formation of protein aggregates is not a simple, linear process. It is typically understood as a nucleation-dependent polymerization. This involves a lag phase where soluble protein monomers misfold and associate to form unstable, small oligomeric species. elifesciences.org Once a critical nucleus size is reached, a rapid growth phase occurs, where the nucleus acts as a template for the recruitment of more monomers, leading to the formation of larger protofibrils and mature amyloid fibrils. elifesciences.org There is significant evidence that the smaller, soluble oligomeric intermediates created early in this process may be more cytotoxic than the large, insoluble plaques and tangles. elifesciences.org

Recent research suggests that the initial stages of aggregation can be described within the thermodynamic framework of a first-order phase transition, where misfolded proteins form liquid-like condensates that can mature into more stable, solid-like aggregates. elifesciences.org This view highlights the dynamic nature of early aggregate formation and clearance within cells. The etiology of Alzheimer's disease is therefore rooted in a failure of cellular homeostasis to clear these misfolded protein precursors, allowing them to accumulate and exert toxic effects. elifesciences.org Therapeutic strategies for neurodegenerative diseases, including those involving compounds like Cerlapirdine, are ultimately aimed at either preventing this initial misfolding, inhibiting aggregation, or mitigating the downstream consequences of these toxic protein species.

Research Methodologies and Experimental Approaches

In Vitro Experimental Paradigms

The primary mechanism of action of Cerlapirdine (B1668406) is its potent and selective antagonism of the 5-HT6 receptor. targetmol.commedchemexpress.commedchemexpress.com This has been extensively characterized through competitive radioligand binding assays. These assays typically utilize cell lines, such as HEK-293 cells, that are genetically engineered to express specific human serotonin (B10506) receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7). By measuring the displacement of a radiolabeled ligand from the receptor by Cerlapirdine, its binding affinity (Ki) can be determined. Studies have consistently shown that Cerlapirdine exhibits high affinity for the 5-HT6 receptor. medchemexpress.com

Functional assays are then employed to determine the nature of this interaction (i.e., antagonist, agonist, or inverse agonist). Since 5-HT6 receptors are Gs-coupled, their activation leads to an increase in intracellular cyclic AMP (cAMP). Functional antagonist activity of Cerlapirdine is confirmed by its ability to block the increase in cAMP production that is stimulated by a known 5-HT6 receptor agonist. These assays have established Cerlapirdine as a full antagonist at the 5-HT6 receptor. targetmol.commedchemexpress.comdcchemicals.commedchemexpress.com The selectivity of Cerlapirdine is a critical aspect of its profile, with studies demonstrating significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors, which is important for minimizing off-target effects. medchemexpress.com

Receptor SubtypeBinding Affinity (Ki)Functional Activity
5-HT6 High affinity (nanomolar range)Full Antagonist
Other 5-HT Subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7) Low affinityNot significant
Other Neurotransmitter Receptors Low affinityNot significant
This table summarizes the receptor binding and functional assay profile of Cerlapirdine.

To predict the ability of Cerlapirdine to cross the blood-brain barrier and reach its target in the central nervous system, cellular permeability studies are conducted. A common method used is the Parallel Artificial Membrane Permeability Assay (PAMPA). acs.org This in vitro model assesses the passive diffusion of a compound across a synthetic membrane coated with lipids, which mimics the lipid bilayer of cell membranes. The results from PAMPA studies help to estimate the potential for a drug to be absorbed and distributed in the body, including its ability to penetrate the central nervous system. acs.orgnih.gov The higher polarizability of certain atoms within a drug molecule can increase its lipophilicity and, consequently, its permeability. acs.orgnih.gov

Understanding the metabolic fate of Cerlapirdine is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions. Enzymatic reaction phenotyping in cell-free systems is a standard approach to identify the specific enzymes responsible for metabolizing a drug candidate. nih.govenamine.net This typically involves incubating the compound with a panel of individually expressed human cytochrome P450 (CYP) enzymes. nih.govenamine.net

For Cerlapirdine, studies have identified that its metabolism is primarily mediated by CYP2C8 and CYP3A4, leading to the formation of its major metabolite, desmethylcerlapirdine (M1). Another metabolic pathway is N-oxidation, which forms Cerlapirdine-N-oxide (M3). These in vitro metabolism studies utilize systems like human liver microsomes or recombinant human CYP enzymes expressed in insect cells. nih.gov By identifying the key metabolizing enzymes, researchers can anticipate potential interactions with other drugs that are substrates, inhibitors, or inducers of the same enzymes. nih.govbioivt.com

Metabolic ReactionEnzyme System InvolvedMetabolite Formed
O-DemethylationCYP2C8/CYP3A4Desmethylcerlapirdine (M1)
N-OxidationCytochrome P450Cerlapirdine-N-oxide (M3)
This table outlines the primary metabolic pathways of Cerlapirdine identified through enzymatic reaction phenotyping.

Cellular Permeability Studies (e.g., Parallel Artificial Membrane Permeability Assay)

In Vivo Animal Model Systems for Central Nervous System Research

To evaluate the therapeutic potential of Cerlapirdine for cognitive enhancement, various in vivo animal models that mimic aspects of human neurodegenerative diseases and cognitive deficits are employed. nih.govdrugbank.com

Transgenic mouse models that genetically recapitulate some of the key pathological features of Alzheimer's disease are invaluable tools for preclinical drug testing.

APP/PS1 Mice: These mice overexpress mutant forms of human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to the age-dependent accumulation of amyloid-beta (Aβ) plaques in the brain and associated cognitive deficits. nih.govembopress.orgnih.gov Studies using APP/PS1 mice can assess the ability of Cerlapirdine to mitigate Aβ pathology and improve performance in memory tasks. nih.gov

P301S Mice: This model expresses a mutant form of the human tau protein (P301S), leading to the development of neurofibrillary tangles, another key pathological hallmark of Alzheimer's disease and other tauopathies. Research in these models would focus on the effects of Cerlapirdine on tau pathology and related cognitive impairments.

CK-p25 Mice: In this inducible mouse model, the overexpression of p25, a protein that hyperactivates cyclin-dependent kinase 5 (Cdk5), leads to severe neuronal loss, synaptic deficits, and cognitive impairment, mirroring aspects of sporadic Alzheimer's disease. nih.govnih.govmit.edu This model is particularly useful for studying the neurodegenerative process and the potential neuroprotective effects of compounds like Cerlapirdine. nih.govnih.gov

Acute cognitive deficits can be induced in healthy animals using pharmacological agents that disrupt specific neurotransmitter systems. These models are useful for screening compounds for their potential to improve cognitive function.

Scopolamine-Induced Deficits: Scopolamine (B1681570) is a muscarinic receptor antagonist that blocks cholinergic neurotransmission, leading to impairments in learning and memory. neurofit.comnih.govnih.govfrontiersin.org The ability of Cerlapirdine to reverse scopolamine-induced cognitive deficits in tasks like the novel object recognition test or the T-maze provides evidence for its pro-cognitive effects, likely through the enhancement of cholinergic signaling downstream of 5-HT6 receptor blockade. acs.orgresearchgate.net

MK-801-Induced Deficits: MK-801 (dizocilpine) is an antagonist of the NMDA receptor, a key player in synaptic plasticity and memory formation. nih.govfrontiersin.org By blocking NMDA receptor function, MK-801 induces cognitive impairments that are relevant to psychosis and dementia. acs.orgnih.govresearchgate.net Evaluating the efficacy of Cerlapirdine in reversing MK-801-induced deficits helps to understand its potential to modulate glutamatergic pathways and improve cognitive function in a different pharmacological context. acs.orgresearchgate.net

Behavioral Phenotyping Techniques for Cognitive and Affective Assessments

The evaluation of cerlapirdine hydrochloride's effects on cognitive and affective domains has utilized a range of behavioral phenotyping techniques in both preclinical and clinical research. These methods are designed to measure changes in cognitive functions, such as memory and executive function, as well as affective states like anxiety and neuropsychiatric symptoms.

In preclinical studies involving rodent models, cerlapirdine's pro-cognitive potential was assessed using tasks that measure memory and learning. These include the novel object recognition task, which evaluates episodic memory, and contextual fear conditioning, which assesses fear-associated learning and memory. Animal models with induced cognitive deficits, such as those induced by scopolamine or MK-801, have been employed to test the compound's ability to reverse these impairments. mdpi.com The Morris water maze is another common tool used in these models to assess spatial memory.

In human clinical trials, cognitive assessments have been central to evaluating cerlapirdine's efficacy. Standardized neuropsychological tests and batteries were employed to quantify cognitive performance in participants. A pilot study (NCT00481520) showed a trend towards cognitive improvement as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Cambridge Neuropsychological Test Automated Battery (CANTAB). The ADAS-Cog is a well-established instrument in Alzheimer's disease trials, assessing memory, language, and praxis. For cognitive impairment associated with schizophrenia, a pilot study noted a dose-dependent improvement in cognitive performance measured by the Brief Assessment of Cognition in Schizophrenia (BACS) scale.

While direct affective assessments are less prominently detailed, the evaluation of 5-HT6 receptor antagonists often includes measures of neuropsychiatric symptoms, which are common in Alzheimer's disease. researchgate.net For instance, subgroup analysis of other 5-HT6 antagonists has sometimes focused on the agitation/aggression domain of the Neuropsychiatric Inventory (NPI) scores. nih.gov

Table 1: Behavioral Phenotyping Techniques Used in Cerlapirdine Evaluation

Advanced Analytical and Imaging Techniques in Compound Evaluation

Mass Spectrometry-Based Metabolite Profiling (e.g., Accelerator Mass Spectrometry, Liquid Chromatography-Mass Spectrometry)

Advanced analytical techniques, particularly mass spectrometry, have been crucial in characterizing the metabolic fate of cerlapirdine in humans. A key human absorption, distribution, metabolism, and excretion (ADME) study utilized the high sensitivity of accelerator mass spectrometry (AMS) to profile metabolites following a single oral dose of [14C]-labeled cerlapirdine. researchgate.netnih.gov This approach allows for comprehensive quantitative analysis even with a very low radioactive dose. nih.gov

The study revealed that after oral administration, cerlapirdine is well-absorbed, with an estimated absorption of at least 70%. nih.gov The primary route of elimination for the administered radioactivity was through feces. nih.gov

Metabolite profiling in pooled plasma samples using AMS coupled with liquid chromatography identified unchanged cerlapirdine as the major drug-related component, accounting for 51% of the total 14C exposure in plasma. nih.govresearchgate.net One major circulating metabolite, desmethylcerlapirdine (M1), was detected, representing 9% of the total 14C exposure. nih.gov In urine, three main drug-related components were identified: cerlapirdine-N-oxide (M3), unchanged cerlapirdine, and desmethylcerlapirdine (M1). nih.govresearchgate.net In feces, the parent compound, cerlapirdine, was the predominant component, followed by its desmethyl metabolite (M1). nih.gov

Further in vitro studies using human liver microsomes and recombinant cytochrome P450 enzymes were conducted to identify the specific pathways involved in cerlapirdine's metabolism. These reaction phenotyping studies determined that the formation of the desmethylcerlapirdine (M1) metabolite is primarily mediated by two enzymes: CYP3A4 and CYP2C8. nih.gov

Table 2: Summary of Cerlapirdine Metabolite Profiling Findings

Theoretical Frameworks and Comparative Research Perspectives

Role of 5-HT6 Receptors in Central Nervous System Physiology and Pathology

The serotonin-6 (5-HT6) receptor, a G-protein-coupled receptor (GPCR), is almost exclusively expressed in the central nervous system (CNS). researchgate.neten-journal.organr.frnih.gov This distinct localization, primarily in brain regions critical for cognitive and mnemonic functions—such as the cerebral cortex, hippocampus, striatum, and nucleus accumbens—has made it a significant target in neuropharmacology. anr.frtandfonline.comnih.govunav.edu Unlike many other serotonin (B10506) receptors, the 5-HT6 receptor has no known functional isoforms, which simplifies its study as a therapeutic target. en-journal.orgresearchgate.net The receptor is positively coupled to adenylyl cyclase via Gs proteins, leading to an increase in intracellular cyclic AMP (cAMP). en-journal.org However, its signaling capabilities are now understood to be far more complex, involving interactions with an extensive network of intracellular proteins that influence neurodevelopment, synaptic plasticity, and cognition. nih.govtandfonline.comnih.gov

The serotonergic system is deeply implicated in the regulation of learning, memory, mood, and emotion. tandfonline.comnih.govresearchgate.net 5-HT6 receptors are densely expressed in brain areas integral to these processes. nih.govnih.gov A primary mechanism by which 5-HT6 receptors are thought to influence cognition is through the modulation of other neurotransmitter systems. patsnap.com Blockade of 5-HT6 receptors has been shown in preclinical models to enhance the release of acetylcholine (B1216132) and glutamate (B1630785), two neurotransmitters vital for learning and memory. nih.govpatsnap.comnih.gov This has led to the hypothesis that 5-HT6 receptor antagonists could serve as cognitive enhancers. patsnap.com

Furthermore, these receptors influence dopaminergic and noradrenergic signaling, which also play roles in cognitive functions. nih.gov The interaction with these multiple neurotransmitter systems underscores the receptor's integral role in maintaining the delicate neurochemical balance required for proper cognitive and emotional processing. tandfonline.com While antagonists have been the primary focus of research for cognitive enhancement, some studies have paradoxically shown that both agonists and antagonists can produce pro-cognitive, antidepressant-like, and anxiolytic-like effects in animal models, indicating the complexity of 5-HT6 receptor pharmacology. en-journal.orgfrontiersin.orgijisrt.comnih.gov This suggests that the ultimate effect of a 5-HT6 ligand may depend on the specific neural circuits and pathological state being modulated.

Altered serotonergic neurotransmission is a well-established factor in a range of neuropsychiatric conditions, including Alzheimer's disease (AD), schizophrenia, depression, and anxiety. tandfonline.comnih.govresearchgate.net The high affinity of several atypical antipsychotic and tricyclic antidepressant drugs for the 5-HT6 receptor first hinted at its involvement in these disorders. en-journal.org

Neuropsychiatric Disorders : The 5-HT6 receptor is considered a promising therapeutic target for addressing cognitive deficits associated with schizophrenia and AD. tandfonline.comnih.govnih.gov In schizophrenia, cognitive impairment is a core feature that is poorly addressed by current medications, making the 5-HT6 receptor a target of significant interest. anr.frpatsnap.com For AD, the potential to enhance cholinergic and glutamatergic signaling through 5-HT6 receptor blockade offers a novel symptomatic treatment strategy. ijisrt.comnih.gov Preclinical data also suggest a role for these receptors in depression and anxiety. unav.edunih.gov

Neurodevelopmental Disorders : The 5-HT6 receptor is involved in key neurodevelopmental processes, including neuronal migration, differentiation, and the refinement of brain circuits. researchgate.netnih.govijisrt.com Its expression in cortical interneurons and its role in controlling their normal positioning suggest potential involvement in conditions like autism and Attention-Deficit/Hyperactivity Disorder (ADHD). tandfonline.comnih.gov The receptor's interaction with signaling pathways crucial for synaptic plasticity and cell growth, such as the mechanistic target of rapamycin (B549165) (mTOR) and cyclin-dependent kinase 5 (Cdk5), further supports its role in brain development. researchgate.netanr.frnih.govnih.gov Dysregulation of these pathways by 5-HT6 receptors could contribute to the pathophysiology of developmental models of schizophrenia. researchgate.netanr.frnih.gov

Contribution to Learning, Memory, and Mood Regulation

Context within 5-HT6 Receptor Ligand Drug Discovery Research

Cerlapirdine (B1668406) (also known as SAM-531 or PF-05212365) is a selective and potent antagonist of the 5-HT6 receptor. medchemexpress.commedchemexpress.com Its development is situated within a broader research effort to target this receptor for the treatment of cognitive impairment, particularly in Alzheimer's disease and schizophrenia. The failure of several 5-HT6 antagonists in late-stage clinical trials has tempered initial enthusiasm but has also provided critical insights into the receptor's complex role and the challenges of translating preclinical findings. nih.gov

Cerlapirdine was one of several 5-HT6 antagonists that progressed to clinical trials for Alzheimer's disease. Its trajectory, along with that of its contemporaries like Idalopirdine (B1259171), Intepirdine, and Latrepirdine, illustrates the significant hurdles in this area of drug development. While all showed promise in early trials, none succeeded in demonstrating efficacy in pivotal Phase III studies. nih.govwikidoc.orgmdpi.com

A key distinction among these agents lies in their receptor selectivity profiles and the clinical trial designs. For instance, Idalopirdine showed some initial success as an adjunctive therapy with an acetylcholinesterase inhibitor, whereas Cerlapirdine was studied as a monotherapy. nih.gov This has led to speculation that 5-HT6 antagonists may be more effective in combination with drugs that have complementary mechanisms. However, the ultimate failure of Idalopirdine in Phase III, even as an add-on, suggests the challenges are more fundamental. mdpi.com

CompoundKey Mechanistic FeaturesClinical Trial Outcome for Alzheimer's DiseaseReference(s)
Cerlapirdine (SAM-531) Selective 5-HT6 receptor antagonist.Failed to show clinical efficacy at any dose in Phase II monotherapy trials and was discontinued. nih.govnih.govacs.org
Idalopirdine 5-HT6 antagonist with additional affinity for other receptors (e.g., 5-HT2A).Showed some improvement in cognition in Phase II as an add-on to donepezil (B133215) but failed to meet endpoints in larger Phase III trials. nih.govmdpi.com
Intepirdine Selective 5-HT6 receptor antagonist.Showed some positive signals in Phase II but failed to demonstrate efficacy in Phase III trials and development was discontinued. nih.govwikidoc.orgmdpi.com
Latrepirdine 5-HT6 antagonist with other proposed mechanisms (e.g., mitochondrial stabilization).Failed to show cognitive or functional benefits in multiple Phase III trials, leading to discontinuation for AD. nih.govwikidoc.org

The design of selective 5-HT6 receptor ligands has evolved significantly since the receptor's discovery. The primary goal is to achieve high potency and selectivity for the 5-HT6 receptor over the 13 other serotonin receptor subtypes and other CNS targets to minimize off-target effects. researchgate.netacs.org

Early design strategies were often based on the structure of the endogenous ligand, serotonin, or related tryptamines. researchgate.net A common structural motif in many potent 5-HT6 antagonists is an indole-based core, often combined with an arylsulfonyl group. acs.orgacs.org Research has shown that the introduction of an arylsulfonyl moiety to certain indole (B1671886) structures can effectively convert a compound from an agonist to a potent antagonist. researchgate.net

More recent strategies have explored novel chemical scaffolds beyond the classic indole and sulfonyl groups to broaden the chemical space and improve druggability. acs.org Furthermore, the concept of "rational polypharmacology" or designing "dual-acting" ligands has gained traction. acs.org This involves creating single molecules that modulate both the 5-HT6 receptor and another relevant target, such as the 5-HT3 receptor. nih.govacs.org The compound FPPQ is an example of a dual 5-HT3/5-HT6 antagonist designed to combine the potential antipsychotic and procognitive effects of modulating both receptors. nih.govacs.org This approach acknowledges the complex, multi-faceted nature of neuropsychiatric disorders and aims to address them through synergistic mechanisms.

Comparison with Other Investigational 5-HT6 Antagonists (e.g., Idalopirdine, Intepirdine, Latrepirdine)

Broader Implications for Neurodegenerative Disease Mechanisms

Targeting the 5-HT6 receptor has implications that may extend beyond purely symptomatic treatment of cognitive deficits in neurodegenerative diseases. The receptor's influence on fundamental cellular processes suggests it could play a role in the underlying pathology of these conditions.

Modulation of the 5-HT6 receptor can impact pathways directly relevant to neurodegeneration. For example, antagonists can provide potential neuroprotection and exert anti-neuroinflammatory effects. mdpi.com The receptor's interaction with the mTOR signaling pathway is particularly significant, as mTOR is a master regulator of cell growth, survival, and synaptic plasticity. researchgate.netnih.govresearchgate.net By modulating mTOR, 5-HT6 ligands could theoretically influence neuronal resilience and repair mechanisms.

However, the relationship is complex and not without potential risks. Research has pointed to a connection between the 5-HT6 receptor, the Fyn-tyrosine kinase, and the tau protein. nih.gov Since hyperphosphorylated tau is a primary component of neurofibrillary tangles in Alzheimer's disease, there is a speculative concern that while 5-HT6 modulation might improve cognition in the short term, it could potentially exacerbate tau pathology over the long term by influencing its phosphorylation state. nih.gov This highlights the critical need to fully understand the downstream consequences of sustained 5-HT6 receptor modulation in the context of progressive neurodegenerative diseases.

Interconnections between Neuroinflammation, Oxidative Stress, and Synaptic Dysfunction

The pathogenesis of many neurodegenerative disorders is increasingly understood not as a result of a single molecular failure, but as a consequence of a complex, self-perpetuating cycle of pathological events. Key among these are neuroinflammation, oxidative stress, and synaptic dysfunction, which are intricately linked in a destructive triad. mdpi.commdpi.com

Neuroinflammation is characterized by the activation of the brain's resident immune cells, primarily microglia and astrocytes. ontosight.ai While this response is initially protective, chronic activation leads to the sustained release of pro-inflammatory cytokines, chemokines, and other cytotoxic agents. ontosight.aimdpi.com This inflammatory environment contributes directly to oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the brain's ability to neutralize them with antioxidants. mdpi.commedchemexpress.com The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich composition. ontosight.ai

This surge in ROS and inflammatory mediators inflicts significant damage on cellular components, most critically at the synapse. wikipedia.org Oxidative stress can lead to lipid peroxidation of synaptic membranes, oxidation of essential proteins, and damage to mitochondrial DNA, impairing the energy supply required for synaptic transmission. wikipedia.orgtargetmol.com This results in synaptic dysfunction—the disruption of normal communication between neurons—which is an early event in cognitive decline and correlates strongly with the severity of dementia in conditions like Alzheimer's disease. wikipedia.orgmdpi.com Damaged neurons and synapses can, in turn, release signals that further activate microglia, perpetuating the cycle of neuroinflammation and subsequent damage. mdpi.comacs.org This vicious cycle is believed to be a central driver of progressive neurodegeneration. targetmol.comresearchgate.net

Cerlapirdine hydrochloride (also known as SAM-531) has been investigated within this theoretical framework due to its action as a potent and selective 5-hydroxytryptamine 6 (5-HT6) receptor antagonist. nih.govresearchgate.netnih.gov Research into 5-HT6 receptor antagonists suggests they may interrupt this pathological cycle through several mechanisms. They have the potential to provide neuroprotection and exert anti-neuroinflammatory effects. mdpi.com By blocking 5-HT6 receptors, which are densely expressed in brain regions critical for cognition like the hippocampus and cortex, these compounds can modulate multiple neurotransmitter systems, including the cholinergic and glutamatergic pathways, thereby potentially improving synaptic function and plasticity. mdpi.comuab.cat Furthermore, some studies indicate that 5-HT6 receptor antagonists can reduce levels of brain inflammation markers and oxidative stress indicators. mdpi.comnih.gov

Additionally, some research identifies Cerlapirdine as a sigma-1 receptor agonist. mdpi.com Sigma-1 receptors are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface and are involved in regulating neuroprotection and reducing oxidative stress and inflammation. mdpi.comnih.gov Agonism at this receptor may therefore represent another mechanism by which Cerlapirdine could mitigate the interconnected processes of neuroinflammation and oxidative damage. mdpi.com

Table 1: Research Findings on the Interplay of Key Pathological Processes

Pathological ProcessKey Mechanisms and InteractionsRelevance to NeurodegenerationPotential Therapeutic Modulation by Receptor Antagonism/Agonism
NeuroinflammationChronic activation of microglia and astrocytes; release of pro-inflammatory cytokines and chemokines. ontosight.aiContributes to neuronal damage, blood-brain barrier disruption, and exacerbates oxidative stress. mdpi.commedchemexpress.com5-HT receptor modulators may reduce the secretion of proinflammatory cytokines. mdpi.comnih.gov
Oxidative StressImbalance between reactive oxygen species (ROS) production and antioxidant defenses; mitochondrial dysfunction. mdpi.comCauses damage to lipids, proteins, and DNA; leads to synaptic damage and neuronal apoptosis. wikipedia.orgtargetmol.comSigma-1 receptor agonists may promote neuronal survival and reduce oxidative stress. mdpi.com 5-HT receptor ligands also show antioxidant activity. uab.cat
Synaptic DysfunctionImpaired neurotransmission, loss of synaptic plasticity (LTP/LTD), and eventual loss of synapses. wikipedia.orgStrongly correlates with the degree of cognitive impairment in diseases like Alzheimer's. wikipedia.orgmdpi.com5-HT6 receptor antagonists can modulate cholinergic and glutamatergic systems, potentially enhancing synaptic function. mdpi.comaginganddisease.org

Research on Protein Misfolding and Aggregation in Disease Etiology

A significant number of neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease, are classified as proteinopathies or protein misfolding diseases. This classification stems from the central pathological role of specific proteins that fail to adopt or maintain their correct three-dimensional shape. These misfolded proteins tend to expose hydrophobic regions that are normally buried, leading them to clump together, first into small, soluble oligomers and eventually into large, insoluble aggregates that are deposited in or around neurons.

In Alzheimer's disease, two proteins are primary culprits: amyloid-beta (Aβ) and tau. Aβ peptides are derived from the amyloid precursor protein (APP) and aggregate extracellularly to form senile plaques. acs.org The hyperphosphorylated form of the tau protein, a microtubule-associated protein, detaches from microtubules and aggregates intracellularly to form neurofibrillary tangles (NFTs). acs.org While the large plaques and tangles are the defining pathological hallmarks of AD, research increasingly points to the smaller, soluble oligomers of both Aβ and tau as the most neurotoxic species, directly impairing synaptic function and driving neuronal death. Evidence suggests a complex interplay where Aβ pathology can accelerate the development of tau pathology, creating a toxic cascade that leads to widespread neurodegeneration.

The investigation of this compound for Alzheimer's disease implies a potential interaction with these protein misfolding pathways. As a 5-HT6 receptor antagonist, it belongs to a class of compounds that may offer disease-modifying effects beyond symptomatic relief. uab.cat Some research suggests that modulating the serotonin system can influence Aβ pathology. For instance, selective serotonin reuptake inhibitors (SSRIs) have been associated with reduced Aβ levels in some studies, and specific 5-HT6 receptor antagonists have been shown to decrease Aβ production in preclinical models. uab.cat

Furthermore, the potential activity of Cerlapirdine as a sigma-1 receptor agonist offers another theoretical link to protein homeostasis. mdpi.com The sigma-1 receptor acts as a chaperone protein in the endoplasmic reticulum (ER), a critical site for protein folding and quality control. nih.gov By binding to other chaperones like BiP, sigma-1 receptors help attenuate ER stress and the unfolded protein response (UPR), a cellular pathway activated by an accumulation of misfolded proteins. nih.gov A failure of these quality control systems is thought to contribute to the buildup of toxic protein aggregates in neurodegenerative diseases. Therefore, enhancing sigma-1 receptor function could theoretically bolster a cell's ability to manage misfolded proteins and resist neurodegeneration.

Table 2: Key Misfolded Proteins in the Etiology of Neurodegenerative Diseases

DiseasePrimary Misfolded Protein(s)Nature of AggregateTypical Location
Alzheimer's DiseaseAmyloid-beta (Aβ)PlaquesExtracellular
Alzheimer's DiseaseTauNeurofibrillary Tangles (NFTs)Intracellular
Parkinson's DiseaseAlpha-synucleinLewy BodiesIntracellular
Huntington's DiseaseHuntingtin (with polyQ expansion)InclusionsIntranuclear
Amyotrophic Lateral Sclerosis (ALS)TDP-43, SOD1InclusionsIntracellular (cytoplasmic)

Future Directions and Outstanding Research Questions

Elucidating Unresolved Mechanisms of Action

While Cerlapirdine (B1668406) is known to be a selective and potent antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor, the complete picture of its molecular interactions and subsequent neurobiological effects remains partially understood. medchemexpress.comwikipedia.org

Cerlapirdine's primary action is blocking the 5-HT6 receptor, which is believed to increase the levels of crucial neurotransmitters like acetylcholine (B1216132) and glutamate (B1630785), thereby enhancing cognitive processes. However, the full scope of its downstream signaling is an area requiring deeper research. The 5-HT6 receptor is known to mediate its effects through various pathways beyond the canonical G-protein coupled receptor (GPCR) signaling, including the mammalian target of rapamycin (B549165) (mTOR) pathway and interactions with cyclin-dependent kinase (Cdk5) and Fyn-tyrosine kinase. mdpi.comresearchgate.net

An unresolved paradox in the field is that both 5-HT6 receptor agonists and antagonists have been shown to produce similar pro-cognitive and antidepressant-like effects in preclinical models. mdpi.comresearchgate.net This suggests a complexity in the receptor's function and downstream signaling that is not yet fully appreciated. Future research must focus on how Cerlapirdine specifically modulates these various intracellular cascades. Understanding whether Cerlapirdine exhibits functional selectivity—preferentially activating certain downstream pathways over others—could explain its specific neuropharmacological profile and resolve the agonist/antagonist paradox. mdpi.com

Table 1: Key Downstream Signaling Pathways Associated with 5-HT6 Receptors

Signaling Pathway/Molecule Potential Role in Neuronal Function Unresolved Question for Cerlapirdine
Acetylcholine & Glutamate Release Modulation of learning, memory, and cognitive function. What is the precise, region-specific impact of Cerlapirdine on the release dynamics of these neurotransmitters?
mTOR Pathway Regulation of cell growth, proliferation, and synaptic plasticity. mdpi.comresearchgate.net Does Cerlapirdine's antagonism of 5-HT6R inhibit or otherwise modulate the mTOR pathway, and what are the functional consequences?
Cdk5 Pathway Involvement in neuronal migration, synaptic plasticity, and potential links to neurodegeneration. mdpi.com How does Cerlapirdine influence Cdk5 activity, and could this play a role in potential neuroprotective effects?

| Fyn-Tyrosine Kinase | Regulation of NMDA receptor function and synaptic plasticity. researchgate.net | What is the nature of the interaction between 5-HT6R antagonism by Cerlapirdine and the Fyn-tyrosine kinase pathway? |

Preclinical studies have shown that Cerlapirdine can reverse cognitive deficits in animal models, such as those induced by scopolamine (B1681570) or MK-801. mdpi.comnih.gov It has been shown to modulate acetylcholine and glutamate in the hippocampus. mdpi.com However, a more granular understanding of its impact across different brain regions and neuronal circuits is needed. The 5-HT6 receptor is uniquely distributed in brain regions critical for learning and memory, and a comprehensive map of how Cerlapirdine's antagonism affects network-level activity, such as neuronal oscillations, would provide significant insight. mdpi.comresearchgate.net Research combining Cerlapirdine administration with advanced neuroimaging and electrophysiology in animal models could clarify its effects on brain network dynamics and functional connectivity, which are often disrupted in complex pathologies like Alzheimer's disease. researchgate.netdrugbank.com

Detailed Molecular Interactions and Downstream Signaling

Optimization of Preclinical Models for Enhanced Translational Relevance

The translation of promising preclinical results for 5-HT6 receptor antagonists, including Cerlapirdine, into clinical success has been challenging. nih.govnih.gov This highlights a critical need to refine the animal models used in research to better predict human outcomes.

Current preclinical research on Cerlapirdine has utilized models of cognitive impairment, including pharmacologically-induced deficits (e.g., with scopolamine) and transgenic mouse models that replicate aspects of Alzheimer's pathology (e.g., APP/PS1 mice). nih.gov While useful, these models may not fully capture the multifaceted nature of neurodegenerative diseases in humans. researchgate.net

Future research should focus on developing and utilizing more sophisticated animal models. nih.gov This could include:

Aging-related models: Using naturally aged rodents or non-human primates that exhibit more subtle and progressive cognitive decline, which may better mimic the early stages of human neurodegenerative diseases. tandfonline.com

Models with co-morbidities: Developing models that incorporate other relevant pathologies, such as cerebrovascular disease, as hypertension is a known risk factor for cognitive impairment. tandfonline.com

Non-mammalian models: Exploring the use of non-mammalian models like zebrafish or Drosophila for high-throughput screening to identify novel mechanisms or combination therapies before moving to more complex and costly mammalian models. nih.govmdpi.com

To improve the predictive value of preclinical work, efficacy studies with Cerlapirdine should be more tightly integrated with biomarker discovery. This involves identifying and monitoring biological markers that correlate with the drug's target engagement and therapeutic effect. For instance, measuring changes in cerebrospinal fluid (CSF) levels of Aβ42 and p-tau, or using neuroimaging techniques like PET to quantify 5-HT6 receptor occupancy in preclinical models, could provide crucial data for clinical trial design. Although futility in a Phase 2 trial for Cerlapirdine was partly attributed to low receptor occupancy, establishing a clear link between occupancy, downstream biomarker changes, and cognitive improvement in optimized animal models is a critical next step. mdpi.com

Table 2: Potential Biomarkers for Preclinical Cerlapirdine Research

Biomarker Category Specific Example Rationale for Integration
Target Engagement PET imaging of 5-HT6 receptor occupancy. To confirm the drug is reaching its target in the CNS at sufficient levels. mdpi.com
Neurochemical CSF or microdialysis measures of Acetylcholine/Glutamate. To directly assess the downstream effects on neurotransmitter systems. mdpi.comresearchgate.net
Pathological CSF levels of Aβ42 and p-tau in transgenic models. To link drug activity with changes in core Alzheimer's disease pathology.

| Functional | Electrophysiological measures (e.g., EEG, neuronal oscillations). | To assess the impact on brain network function relevant to cognition. researchgate.net |

Development of Advanced Animal Models for Complex Pathologies

Exploration of Novel Combination Strategies in Preclinical Development

Given that monotherapy with 5-HT6 antagonists has not yielded the desired efficacy in clinical trials for Alzheimer's disease, a significant future direction is the preclinical exploration of combination therapies. The complex nature of diseases like Alzheimer's suggests that targeting a single mechanism may be insufficient. acs.org

Preclinical evidence already supports this approach. For example, the 5-HT6 antagonist idalopirdine (B1259171) was shown to potentiate the effects of the acetylcholinesterase inhibitor donepezil (B133215) on hippocampal acetylcholine levels and neuronal oscillations in rats. researchgate.net This provides a strong rationale for investigating Cerlapirdine in combination with existing Alzheimer's medications. nih.gov

Future preclinical studies should systematically evaluate Cerlapirdine combined with agents targeting different pathological mechanisms, such as:

Acetylcholinesterase inhibitors (e.g., Donepezil): To achieve a synergistic increase in cholinergic neurotransmission. researchgate.netnih.gov

NMDA receptor antagonists (e.g., Memantine): To simultaneously modulate both serotonergic and glutamatergic systems. nih.gov

Anti-amyloid or anti-tau agents: To test if symptomatic relief from Cerlapirdine can complement disease-modifying therapies.

Agents targeting neuroinflammation: To address another key pathological hallmark of Alzheimer's disease. nih.gov

The failure of Cerlapirdine as a standalone therapy, contrasted with the initial promise of other 5-HT6 antagonists as adjunctive treatments, strongly suggests that its future potential may lie in its use as part of a multi-pronged therapeutic strategy.

Compound and Drug Name Reference

Name Type/Class
Acetylcholine Neurotransmitter
Cerlapirdine hydrochloride 5-HT6 Receptor Antagonist
Donepezil Acetylcholinesterase Inhibitor
Glutamate Neurotransmitter
Idalopirdine 5-HT6 Receptor Antagonist
Memantine (B1676192) NMDA Receptor Antagonist
Scopolamine Muscarinic Antagonist

Synergistic Effects with Other Investigational Agents for Neurodegenerative Diseases

The primary future direction for this compound and other 5-HT6 receptor antagonists lies in their potential use as adjuncts to existing or other investigational therapies for neurodegenerative diseases. nih.gov The rationale is that combining agents with different mechanisms of action could produce synergistic or additive effects, leading to greater clinical efficacy than monotherapy. nih.govresearchgate.net

Preclinical and clinical studies have primarily explored the combination of 5-HT6 receptor antagonists with acetylcholinesterase inhibitors (AChEIs), the standard of care for Alzheimer's disease. nih.govfrontiersin.org The antagonism of the 5-HT6 receptor is believed to increase the release of acetylcholine, which would complement the action of AChEIs that work by preventing the breakdown of this neurotransmitter. nih.govfrontiersin.org

Evidence suggests that this combination is promising. One preclinical study demonstrated that the combined treatment of a 5-HT6 receptor antagonist with an AChEI resulted in an additive improvement in a passive avoidance task and effectively reversed memory deficits induced by scopolamine. unav.edu A functional MRI (fMRI) study in rats showed that while the 5-HT6 antagonist idalopirdine alone had modest effects on brain activity, its combination with the AChEI donepezil led to a robust and widespread activation of multiple neural circuits, including the striato-pallidal and septo-hippocampal networks. frontiersin.org This suggests a synergistic effect that extends beyond the cholinergic system. frontiersin.orgnih.gov

Clinical strategies have also moved in this direction. Trials have been designed to evaluate 5-HT6 receptor antagonists as add-on therapy to a stable regimen of AChEIs like donepezil, and in some cases, also including the NMDA-receptor antagonist memantine. frontiersin.orgtandfonline.comexplorationpub.com For instance, the investigational agent SUVN-502 was studied as an adjunct to combination therapy with both a cholinesterase inhibitor and memantine in patients with moderate Alzheimer's disease. tandfonline.com While many of these late-stage trials ultimately failed to meet their primary endpoints, the concept of synergistic combination therapy remains a key area of future investigation. nih.govnih.gov

Table 1: Investigated Synergistic Approaches with 5-HT6 Receptor Antagonists

Investigational Agent Class Combination Agent(s) Rationale Supporting Evidence Type
5-HT6 Receptor Antagonist Acetylcholinesterase Inhibitor (AChEI) (e.g., Donepezil) Complementary mechanisms to enhance cholinergic neurotransmission. nih.govnih.gov Preclinical (behavioral, fMRI), Clinical Trials frontiersin.orgunav.edu
5-HT6 Receptor Antagonist AChEI and NMDA-Receptor Antagonist (e.g., Memantine) Broaden symptomatic treatment by targeting multiple neurotransmitter systems. frontiersin.orgtandfonline.com Clinical Trials frontiersin.orgtandfonline.com

Potential for Multi-Targeted Therapeutic Approaches

Given the multifaceted nature of neurodegenerative diseases like Alzheimer's, there is a growing consensus that single-target drugs may be insufficient. nih.govnih.gov This has spurred interest in developing multi-target-directed ligands (MTDLs), where a single molecule is designed to interact with multiple biological targets involved in the disease cascade. nih.govnih.gov

The mechanism of 5-HT6 receptor antagonists, which modulate several neurotransmitter systems including acetylcholine, glutamate, dopamine (B1211576), and noradrenaline, aligns well with this polypharmacological approach. tandfonline.comresearchgate.net Future research is focused on designing novel compounds that retain 5-HT6 receptor antagonism while incorporating activity at other relevant targets. nih.gov

Promising multi-target strategies include combining 5-HT6 receptor antagonism with the inhibition of specific kinases implicated in Alzheimer's pathology, such as:

Microtubule Affinity-Regulating Kinase 4 (MARK4): This kinase is known to phosphorylate tau protein, a key component of neurofibrillary tangles. nih.gov

Rho-associated coiled-coil-containing protein kinase (ROCK): This kinase is another potential target in Alzheimer's disease therapy. nih.gov

Cyclin-dependent Kinase 5 (CDK5): This kinase is also involved in pathological processes within the central nervous system. nih.gov

The antihistamine drug Latrepirdine, which also possesses 5-HT6 receptor antagonist activity among other actions, is an example of an existing compound with a multi-target profile, although it ultimately failed in phase III trials for Alzheimer's. nih.govwikipedia.org The development of novel selenium-containing compounds with 5-HT6 receptor affinity and additional antioxidant and neuroprotective properties represents another avenue for multi-targeted therapeutics. acs.org This approach aims to create agents that can address both the symptoms and underlying causes of the disease. acs.org

Addressing Gaps in Academic Understanding of this compound's Biological Profile

The journey of this compound and other 5-HT6 receptor antagonists from promising preclinical candidates to their discontinuation after clinical trials has highlighted significant gaps in the scientific understanding of their biological profile. nih.govacs.orgwikipedia.org Addressing these outstanding questions is crucial for any future development in this class of compounds.

A major unresolved issue is the "agonist/antagonist paradox." Preclinical studies have paradoxically shown that both 5-HT6 receptor agonists and antagonists can produce pro-cognitive effects. nih.govacs.org The underlying neurobiological reason for this phenomenon remains unclear, suggesting that the receptor may activate unknown biochemical pathways or act on distinct neuronal populations in ways that are not fully understood. nih.gov

Another critical gap is the poor translational validity from animal models to human patients. Cerlapirdine and other related compounds showed robust efficacy in preclinical models but failed to demonstrate significant benefits in large-scale human trials. nih.gov The reasons for this failure are likely multifactorial. For Cerlapirdine specifically, one analysis suggested that the futility of its phase 2 trial might be attributable to low 5-HT6 receptor occupancy at the tested doses, indicating an incomplete grasp of its pharmacokinetic and pharmacodynamic properties in the patient population. nih.gov

Furthermore, a comprehensive understanding of the intracellular signaling pathways associated with the 5-HT6 receptor is still lacking. nih.gov The receptor is known to interact with a complex network of intracellular proteins (e.g., Fyn, Jab1, Cdk5), but the full implications of these interactions for neuronal function and drug response are not completely mapped out. researchgate.net There is a need to explore potential off-target effects and compensatory biological pathways that may be activated by long-term antagonism of the 5-HT6 receptor. Investigational approaches like systems biology, using tools such as RNA-sequencing of relevant brain tissue, have been proposed to better characterize the complete biological impact of these compounds.

Table 2: Key Gaps in the Biological Understanding of Cerlapirdine and 5-HT6 Antagonists

Research Gap Description Implication for Future Research
Agonist/Antagonist Paradox Both agonists and antagonists of the 5-HT6 receptor show pro-cognitive effects in preclinical models. nih.govacs.org Requires investigation into distinct signaling pathways and neuronal populations to clarify the receptor's complex function. nih.gov
Poor Translational Validity Failure to replicate promising preclinical cognitive benefits in human clinical trials. nih.gov Need for better animal models and improved clinical trial design, including biomarker enrichment and optimized dosing strategies based on receptor occupancy.
Incomplete Signal Pathway Knowledge The full network of intracellular proteins and signaling cascades regulated by the 5-HT6 receptor is not fully elucidated. nih.govresearchgate.net Further research into receptor-protein interactions and downstream effects is needed to understand the complete mechanism of action and potential for side effects or compensatory changes.
Pharmacokinetic/Pharmacodynamic Uncertainty The failure of Cerlapirdine's trial may be linked to insufficient receptor occupancy at the doses studied. nih.gov Future studies must establish a clear relationship between dose, plasma concentration, receptor occupancy in the brain, and clinical effect.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.